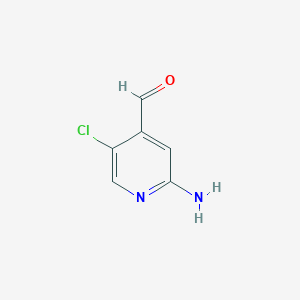
2-Iodo-N-(3-methylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-(3-methylbutyl)acetamide is an organic compound with the molecular formula C7H14INO. It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by an iodine atom and the nitrogen atom is bonded to a 3-methylbutyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(3-methylbutyl)acetamide typically involves the iodination of N-(3-methylbutyl)acetamide. One common method is to react N-(3-methylbutyl)acetamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-(3-methylbutyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding N-(3-methylbutyl)acetamide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: N-(3-methylbutyl)acetamide derivatives.
Oxidation: N-(3-methylbutyl)acetamide or 3-methylbutyl carboxylic acid.
Reduction: N-(3-methylbutyl)acetamide.
Aplicaciones Científicas De Investigación
2-Iodo-N-(3-methylbutyl)acetamide has several applications in scientific research:
Biology: Employed in studies involving protein modification and labeling due to its ability to react with thiol groups in cysteine residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-(3-methylbutyl)acetamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The iodine atom acts as an electrophile, reacting with thiol groups in cysteine residues of proteins, leading to the inhibition of enzyme activity. This property makes it useful in studies of enzyme function and regulation.
Comparación Con Compuestos Similares
Similar Compounds
Iodoacetamide: Similar in structure but lacks the 3-methylbutyl group.
N-(3-Methylbutyl)acetamide: Similar but without the iodine atom.
Chloroacetamide: Contains a chlorine atom instead of iodine.
Uniqueness
2-Iodo-N-(3-methylbutyl)acetamide is unique due to the presence of both the iodine atom and the 3-methylbutyl group, which confer distinct reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions with biological molecules, making it a valuable tool in biochemical research.
Propiedades
Número CAS |
5349-33-7 |
|---|---|
Fórmula molecular |
C7H14INO |
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
2-iodo-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C7H14INO/c1-6(2)3-4-9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
CNXNFDBAJBXXLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


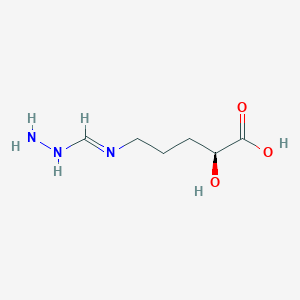


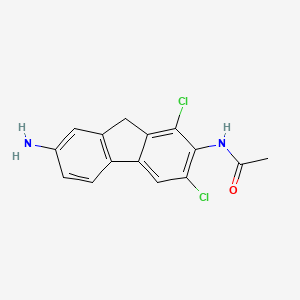
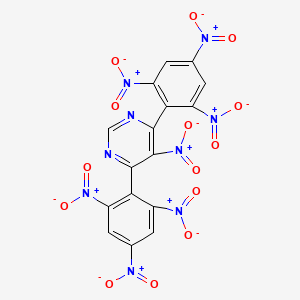
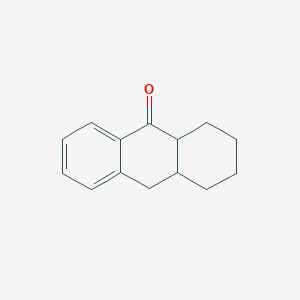
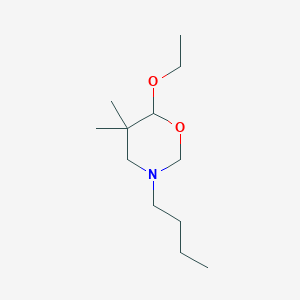
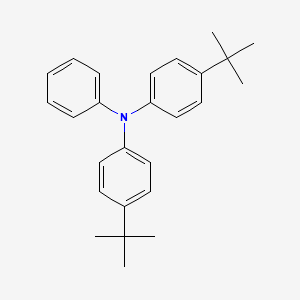

![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)

